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Compound of Interest

Compound Name: Cyclopentyl isocyanate

Cat. No.: B1581326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cyclopentyl-containing

moieties, often derived from precursors like cyclopentyl isocyanate, in the synthesis of potent

kinase inhibitors. The protocols and data presented are intended to serve as a practical guide

for researchers in medicinal chemistry and drug discovery.

Introduction
Cyclopentyl isocyanate is a versatile reagent in organic synthesis, primarily utilized for the

introduction of a cyclopentylurea moiety into target molecules. In the context of kinase inhibitor

design, the cyclopentyl group often serves as a key hydrophobic element that can occupy

specific pockets within the ATP-binding site of various kinases, contributing to both potency and

selectivity. The urea linkage, formed by the reaction of the isocyanate with an amine, provides

a rigid and planar unit capable of forming critical hydrogen bond interactions with the kinase

hinge region.

This document focuses on the application of cyclopentyl groups in the synthesis of inhibitors for

key oncogenic and inflammatory kinases, including Cyclin-Dependent Kinase 4 (CDK4), AMP-

activated protein kinase-related kinase 5 (ARK5), and Janus Kinases (JAKs).
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The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors

featuring a cyclopentyl group. This data highlights the potency of these compounds against

their primary targets.

Compound
ID

Target
Kinase(s)

IC50 (nM)
Cell-Based
Assay (Cell
Line)

GI50 (µM) Citation

7x
CDK4/Cyclin

D1
3.87

Human

Tumor Cell

Lines

0.025 - 2 [1]

ARK5
Potent

Inhibitor
- - [1]

Baricitinib JAK1 5.9 - -

JAK2 5.7 - -

JAK3 >400 - -

Tyk2 53 - -

Signaling Pathways
The targeted kinases play crucial roles in various cellular signaling pathways that are often

dysregulated in diseases like cancer and autoimmune disorders.

CDK4/Cyclin D1 Signaling Pathway
Cyclin-Dependent Kinase 4 (CDK4), in complex with Cyclin D1, is a key regulator of the cell

cycle, specifically the G1 to S phase transition. Its primary substrate is the Retinoblastoma (Rb)

protein. Phosphorylation of Rb by the CDK4/Cyclin D1 complex leads to the release of the E2F

transcription factor, which in turn activates the transcription of genes required for DNA

synthesis. Inhibition of CDK4 prevents Rb phosphorylation, leading to cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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